molecular formula C11H10N2OS B14440244 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one CAS No. 78061-84-4

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one

Cat. No.: B14440244
CAS No.: 78061-84-4
M. Wt: 218.28 g/mol
InChI Key: SRSXIJCACXIWEG-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group and the propan-2-one moiety in this compound further enhances its chemical reactivity and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Phosphorus oxychloride.

    Solvents: Methanol or other suitable organic solvents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiadiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiadiazoline derivatives.

    Substitution Products: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one can be compared with other thiadiazole derivatives:

Properties

CAS No.

78061-84-4

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-2-one

InChI

InChI=1S/C11H10N2OS/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

SRSXIJCACXIWEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=NS1)C2=CC=CC=C2

Origin of Product

United States

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